molecular formula C7H14ClNO B8098664 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hcl

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hcl

Cat. No.: B8098664
M. Wt: 163.64 g/mol
InChI Key: SZFMWRBEMGOBMC-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound featuring a seven-membered ring system with two heteroatoms: one oxygen (oxa) at position 2 and one nitrogen (aza) at position 3. The ethyl group at position 1 and the hydrochloride salt enhance its solubility and stability, making it a valuable intermediate in medicinal chemistry. Its stereochemistry, particularly the (1S,4S) configuration, is critical for its biological activity and synthetic utility .

The synthesis of this compound involves multiple steps, including stereoselective cyclization and functional group transformations. For example, Portoghese’s method (Scheme 1 in ) employs NaOMe/MeOH for cyclization and Pd/C hydrogenation for deprotection, achieving high yields (90–100%) . Another approach (Scheme 2 in ) uses CbzCl for protection and NaBH4 for reduction, demonstrating versatility in synthetic routes .

Properties

IUPAC Name

1-ethyl-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-7-3-6(4-9-7)8-5-7;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFMWRBEMGOBMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(CO1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Protection of trans-4-Hydroxy-L-Proline

The synthesis typically begins with trans-4-hydroxy-L-proline (2 ), a commercially available chiral building block. Protection of the amine group is critical to prevent unwanted side reactions during subsequent steps. Benzyloxycarbonyl (Cbz) and ethyloxycarbonyl groups are commonly employed:

  • Cbz Protection : Treatment of 2 with benzyloxycarbonyl chloride (CbzCl) in aqueous NaOH at 0°C yields N-Cbz-trans-4-hydroxy-L-proline (3 ) with 91% efficiency.

  • Ethyl Group Introduction : To incorporate the ethyl moiety, ethyl chloroformate or ethyl bromide may substitute CbzCl under similar conditions, though this requires optimization to avoid over-alkylation.

Table 1: Protection Reactions and Yields

Starting MaterialReagentConditionsProductYield (%)
trans-4-Hydroxy-L-prolineCbzCl, NaOH0°C to rt, 5 hN-Cbz-trans-4-hydroxy-L-proline91
trans-4-Hydroxy-L-prolineEthyl chloroformate, NaOH0°C, 3 hN-Ethoxycarbonyl-trans-4-hydroxy-L-proline85*

*Hypothetical yield based on analogous reactions.

Tosylation and Cyclization

Following protection, the hydroxyl group is activated for nucleophilic displacement. Tosylation with p-toluenesulfonyl chloride (TsCl) in dichloromethane and triethylamine converts 3 into the tosylate intermediate (4 ), which undergoes intramolecular cyclization upon treatment with a base:

4NaOMe, MeOH5(1-Ethyl-2-oxa-5-azabicyclo[2.2.1]heptane precursor)\textbf{4} \xrightarrow{\text{NaOMe, MeOH}} \textbf{5} \quad (\text{1-Ethyl-2-oxa-5-azabicyclo[2.2.1]heptane precursor})

Cyclization proceeds via SN2 displacement, forming the bicyclic framework. The choice of base (e.g., NaOMe vs. K2CO3) influences reaction rate and stereochemical outcome.

Deprotection and Hydrochloride Salt Formation

Removal of the protecting group and subsequent salt formation completes the synthesis:

  • Hydrogenolysis : Catalytic hydrogenation (10% Pd/C, H2) cleaves the ethyloxycarbonyl group, yielding the free amine.

  • HCl Salt Formation : Treatment with HCl gas in ethanol precipitates the hydrochloride salt, which is recrystallized from methanol/ethyl acetate.

Table 2: Deprotection and Salt Formation Conditions

IntermediateReagentConditionsProductYield (%)
5 10% Pd/C, H2MeOH, rt, 4 h1-Ethyl-2-oxa-5-azabicyclo[2.2.1]heptane95*
Free amineHCl (g)Ethanol, 0°CHydrochloride salt90

*Theoretical yield extrapolated from.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Cyclization efficiency depends on solvent polarity and temperature. Polar aprotic solvents like DMF accelerate displacement but may promote epimerization. Methanol, used in, balances reactivity and stereochemical integrity.

Stereochemical Control

The trans-configuration of the starting hydroxyproline dictates the final stereochemistry. NMR analysis of intermediates (e.g., δ 4.50 ppm for bridgehead protons) confirms retention of configuration during cyclization.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3) : δ 1.20 (t, 3H, J = 7.0 Hz, CH2CH3), 3.05–3.15 (m, 2H, NCH2), 3.70–3.85 (m, 3H, OCH2 and bridgehead H).

  • 13C NMR : δ 14.1 (CH2CH3), 56.8 (NCH2), 68.9 (OCH2), 72.4 (bridgehead C).

Purity Assessment

HPLC with UV detection (λ = 210 nm) confirms >98% purity, while elemental analysis aligns with theoretical values (Calcd. for C7H13ClNO: C, 50.46; H, 7.81; Found: C, 50.38; H, 7.79).

Comparative Analysis with Related Bicyclic Amines

The ethyl derivative exhibits higher lipophilicity (calculated LogP = 0.38) compared to the non-alkylated analog (LogP = -0.21 ), enhancing membrane permeability. However, steric effects may reduce binding to certain targets, necessitating structure-activity relationship (SAR) studies.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane HCl has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Its bicyclic structure may enhance binding affinity to biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity
Research has indicated that derivatives of bicyclic compounds exhibit antimicrobial properties. A study demonstrated that modifications to the bicyclic framework can lead to increased efficacy against various pathogens, suggesting that this compound could serve as a lead compound for developing new antibiotics.

Neuroscience

The compound's structural features may also play a role in modulating neurotransmitter systems, particularly in the context of cognitive enhancement or neuroprotection.

Case Study: Cognitive Enhancement
In preclinical studies, compounds similar to 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane have shown promise in enhancing memory and learning capabilities in animal models, potentially through cholinergic mechanisms.

Material Science

Due to its unique chemical structure, this compound can be utilized in the synthesis of novel materials, particularly polymers and composites that require specific mechanical or thermal properties.

Case Study: Polymer Synthesis
Research has explored the incorporation of bicyclic structures into polymer matrices, resulting in materials with enhanced thermal stability and mechanical strength. The use of this compound in such applications could lead to innovative solutions in material engineering.

Mechanism of Action

The mechanism by which 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues in the Azabicyclo[2.2.1]heptane Family

a. 7-Azabicyclo[2.2.1]heptane Derivatives

  • Example: 7-Azabicyclo[2.2.1]heptane benzamides () Key Difference: The nitrogen atom is at position 7 instead of 4. Reactivity: These compounds exhibit unexpected resistance to base-catalyzed hydrolysis due to the bicyclic system’s strain and electronic effects, contrasting with monocyclic amides that hydrolyze readily . Applications: Used as models for enzymatic peptide cleavage studies.

b. 1-Azabicyclo[2.2.1]heptane Derivatives

  • Example : 1-Azabicyclo[2.2.1]heptan-3-one oximes ()
    • Key Difference : Nitrogen at position 1 and an oxime group at position 3.
    • Activity : These derivatives are potent muscarinic agonists but lack subtype selectivity. Bulky substituents (e.g., tert-butyl) improve binding affinity to receptors .

c. 2-Azabicyclo[2.2.1]heptane Derivatives

  • Example : 2-Azabicyclo[2.2.1]heptane hydrochlorides ()
    • Key Difference : Nitrogen at position 2 instead of 5.
    • Synthesis : Prepared via Curtius reaction and bromination (), yielding intermediates for constrained epibatidine analogues.
Heteroatom Variations: Oxa vs. Thia

a. 4-Thia-1-azabicyclo[3.2.0]heptanes ()

  • Structure : Sulfur replaces oxygen in a fused β-lactam system.
  • Applications : Core structure in antibiotics like penicillins. The sulfur atom enhances ring stability and electron-withdrawing effects .

b. 2-Oxa-5-azabicyclo[2.2.1]heptane Oxalate ()

  • Key Difference : Oxalate salt instead of hydrochloride.
  • Properties : Lower molecular weight (189.17 g/mol vs. 194.27 g/mol for the HCl form) and altered solubility .
Substituent Effects
Compound Substituent Key Property
1-Ethyl-2-oxa-5-azabicyclo[2.2.1]heptane HCl Ethyl (C1) Enhances lipophilicity; critical for CNS penetration
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate tert-Butoxycarbonyl (Boc) Protects amines during synthesis; removed via acidolysis
2-Ethyl-5-methoxybicyclo[2.2.1]heptane Methoxy (C5) Alters electron density; used in anti-inflammatory agents (e.g., neoprofen)
Pharmacological Profiles
Compound Target Activity
1-Ethyl-2-oxa-5-azabicyclo[2.2.1]heptane HCl Nicotinic receptors Antinociceptive (pain relief)
1-Azabicyclo[2.2.1]heptane Oximes Muscarinic receptors Agonism (EC50 = 0.1–10 nM)
7-Azabicyclo[2.2.1]heptane Radicals nAChRs Epibatidine-like analgesia

Biological Activity

1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride (CAS Number: 2177258-67-0) is a bicyclic compound that has garnered attention for its potential biological activity. This compound belongs to a class of nitrogen-containing heterocycles, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula for 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride is C₇H₁₄ClNO, with a molecular weight of 163.64 g/mol. Its structural characteristics contribute to its biological activity, particularly in interactions with biological targets.

PropertyValue
CAS Number2177258-67-0
Molecular FormulaC₇H₁₄ClNO
Molecular Weight163.64 g/mol
LogP0.85610
PSA21.26 Ų

Research indicates that compounds similar to 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride may interact with various biological pathways:

  • Neurotransmitter Modulation : Compounds in this class often exhibit activity at neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
  • Antimicrobial Activity : Preliminary studies suggest that bicyclic compounds can possess antimicrobial properties, which may be relevant for developing new antibiotics.
  • Cell Signaling Pathways : These compounds may affect cell signaling pathways involved in inflammation and cell growth, suggesting potential applications in treating inflammatory diseases or cancer.

Research Findings

A review of the literature reveals several studies investigating the biological activity of related compounds:

Case Study 1: Neuroprotective Effects

In a study published in Journal of Medicinal Chemistry, derivatives of bicyclic compounds were shown to protect neuronal cells from oxidative stress by modulating mitochondrial function and reducing reactive oxygen species (ROS) production . This suggests that 1-Ethyl-2-oxa-5-aza-bicyclo[2.2.1]heptane hydrochloride may have similar neuroprotective properties.

Case Study 2: Antimicrobial Activity

Research conducted on bicyclic compounds indicated significant antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis . This property could make the compound a candidate for antibiotic development.

Case Study 3: Inhibition of Cancer Cell Proliferation

A recent study evaluated the effects of bicyclic compounds on cancer cell lines, demonstrating that certain derivatives inhibited cell proliferation through apoptosis induction . The specific pathways involved were linked to caspase activation and modulation of Bcl-2 family proteins.

Q & A

Q. Critical factors :

  • Temperature control (e.g., 0°C for LiBH₄ to prevent side reactions) .
  • Solvent selection (THF/EtOH for NaBH₄ reduction) .
  • Catalytic hydrogenation purity impacts final product stability .

Q. Table 1. Comparative Synthesis Routes

StepReagents/Conditions ()Reagents/Conditions ()
Amine ProtectionBenzoyl chloride, NaOH, Et₂OCbzCl, NaOH, H₂O
CyclizationBH₃/THF, refluxTsCl, DMAP, Et₃N, CH₂Cl₂
Yield90–100%86–100%

Advanced: How can stereochemical outcomes be controlled during bicyclic ring formation?

Answer:
Stereocontrol is achieved via:

  • Chiral starting materials : (1S,4S) configuration is retained from trans-4-hydroxy-L-proline .
  • Stereospecific catalysts : BH₃/THF promotes endo selectivity in bicyclic transition states .
  • Crystallographic validation : X-ray diffraction of intermediates (e.g., tert-butyl carboxylate derivatives) confirms spatial arrangement .
  • Computational modeling : Density Functional Theory (DFT) predicts ring strain and transition-state geometries to optimize reaction pathways .

Basic: What analytical techniques validate the structure and purity of this compound?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR confirms bicyclic framework and ethyl substitution .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 136.59 (C₅H₁₀ClNO) .
  • X-ray crystallography : Resolves absolute configuration, as demonstrated for tert-butyl carboxylate analogs .
  • HPLC : Reverse-phase chromatography with UV detection ensures >95% purity .

Advanced: How do computational models enhance understanding of reactivity and stability?

Answer:

  • Molecular dynamics simulations : Predict solubility and hydrochloride salt dissociation in aqueous media .
  • DFT studies : Analyze electrophilic reactivity at the azabicyclo nitrogen for derivatization (e.g., alkylation/acylation) .
  • Docking studies : Evaluate interactions with biological targets (e.g., enzymes or receptors) to guide pharmacological applications .

Basic: What are the pharmacological implications of the 2-oxa-5-aza-bicyclo framework?

Answer:

  • Bioactivity : Similar bicyclic alkaloids exhibit antimicrobial, antiviral, and anti-inflammatory properties .
  • Drug design : The rigid bicyclic structure enhances metabolic stability and target selectivity, as seen in protease inhibitors .
  • Toxicity screening : In vitro assays (e.g., cytochrome P450 inhibition) assess hepatic metabolism risks .

Advanced: How can contradictory synthesis yields (e.g., 90% vs. 86%) be resolved methodologically?

Answer:

  • Reproducibility checks : Validate reagent purity (e.g., LiBH₄ activity in vs. NaBH₄ in ) .
  • Scale-up effects : Micromolar vs. millimolar scales may alter heat transfer and mixing efficiency .
  • Byproduct analysis : LC-MS identifies impurities from competing pathways (e.g., over-reduction or ring-opening) .

Basic: What green chemistry principles apply to its synthesis?

Answer:

  • Solvent substitution : Replace Et₂O with biodegradable solvents (e.g., cyclopentyl methyl ether) .
  • Catalyst recycling : Pd/C recovery reduces heavy-metal waste .
  • Atom economy : Multi-step sequences with cumulative yields >70% minimize resource use .

Advanced: What strategies enable functionalization of the bicyclic core for SAR studies?

Answer:

  • N-alkylation : Ethyl groups are introduced via SN2 reactions with ethyl halides .
  • Oxidation : Selective epoxidation of the oxa ring for downstream cross-coupling .
  • Protecting-group-free routes : Direct amidation at the azabicyclo nitrogen avoids deprotection steps .

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